N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with fluorine at position 9 and an acetamide group at position 2. The acetamide moiety is further modified with a 3-chloro-4-methylphenyl substituent. This structural framework is characteristic of bioactive molecules targeting inflammation, cancer, or microbial infections, as seen in related analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(7-12(10)20)23-15(25)8-24-9-22-17-16-13(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXHDVXNLNWMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothieno pyrimidine core with various substituents. The key components are:
- Chloro and Methyl Substituents : These groups can influence the compound's interaction with biological targets.
- Fluoro Group : Enhances lipophilicity and binding affinity to proteins.
- Acetamide Functional Group : Facilitates interactions with nucleophilic sites in enzymes or receptors.
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is believed to exert its biological effects through specific molecular interactions:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : It could act as a modulator of specific receptors, altering signaling pathways related to various diseases.
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The compound's structure suggests it may induce apoptosis or cell cycle arrest in these cells, potentially through the inhibition of DNA topoisomerase or other critical pathways .
Neuroprotective Effects
Some studies suggest that compounds with similar structures can cross the blood-brain barrier and enhance neurotransmitter levels, such as acetylcholine and serotonin, which may confer neuroprotective effects . This property is particularly relevant for conditions like Alzheimer's disease.
Case Studies
- Cytotoxicity Assays : A study evaluating the cytotoxic effects of related compounds found that they induced selective cytotoxicity in cancer cells compared to normal cells, with mechanisms involving cell cycle arrest .
- Molecular Modeling : Molecular docking studies have been employed to predict the binding affinities of N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide to various targets, providing insights into its potential efficacy as a therapeutic agent .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzothieno-, thieno-, and quinazolinone-based acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
*Calculated based on analogs in with adjustments for fluorine substitution.
Research Findings
Anti-Inflammatory Activity: Benzothieno[3,2-d]pyrimidinone derivatives with sulfonamide or thioether substituents (e.g., compound 1 in ) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, suppressing PGE₂ and IL-8 production .
Structural Modifications and Bioactivity: Fluorine Substitution: Fluorine at position 9 (target compound) or 6/7 () may improve metabolic stability and binding interactions compared to non-fluorinated analogs. Core Structure: Thieno[3,2-d]pyrimidinones () exhibit reduced aromaticity compared to benzothieno analogs, possibly affecting π-π stacking in target binding.
Synthetic Feasibility : The acetamide linkage is synthetically accessible via nucleophilic substitution or condensation reactions, as demonstrated in (78% yield) and .
Therapeutic Potential: While the target compound lacks direct activity data, its structural resemblance to COX-2 inhibitors () and anti-inflammatory quinazolinones () positions it as a candidate for inflammatory or proliferative disorders.
Q & A
Q. Example Workflow :
Couple 4-(3-chlorophenyl)-2-ethyl-6-fluoropyrimidine with 2-(4-aminophenyl)acetamide in NMP at 120°C for 16 hours .
Quench with NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography (CH₂Cl₂/MeOH gradient) .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Use CH₂Cl₂ for organic phase separation after quenching with NH₄Cl .
- Column chromatography : Employ silica gel with a CH₂Cl₂/MeOH (50:1) mobile phase to resolve impurities .
- Crystallization : Optimize solvent polarity (e.g., MeOH/H₂O mixtures) to obtain high-purity crystals .
Basic: Which analytical techniques validate the compound’s purity and structure?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- NMR spectroscopy : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl or thienopyrimidine signals) .
- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ = 517.8 g/mol) .
Advanced: How can reaction mechanisms involving this compound’s functional groups be elucidated?
Methodological Answer:
- Kinetic studies : Vary reagent concentrations (e.g., thiols or amines) to track rate changes in nucleophilic substitutions .
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to identify proton transfer steps in acetamide formation .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers in thienopyrimidine ring closure .
Advanced: How do structural modifications impact bioactivity in analogs?
Methodological Answer:
Design SAR studies by comparing analogs with substitutions on aromatic rings or heterocycles:
| Analog | Modification | Impact on Activity | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Lacks thienopyrimidine core | Reduced kinase inhibition | |
| 2-fluoro-N-(4-chlorophenyl)benzamide | Fluorine at position 2 | Enhanced solubility but lower potency | |
| Ethyl ester derivatives | Ester instead of acetamide | Improved membrane permeability |
Q. Experimental Design :
- Test analogs against cancer cell lines (e.g., MCF-7) using IC₅₀ assays .
- Modify the 3-chlorophenyl group to 3,5-dimethylphenyl for steric effects on target binding .
Advanced: How to resolve contradictions in reported yields across synthetic routes?
Methodological Answer:
- Parameter screening : Systematically vary reaction time (8–24 hours) and solvent ratios (NMP vs. DMF) to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted pyrimidine) causing yield discrepancies .
- Replicate studies : Compare yields from independent labs using identical starting materials (e.g., ≥98% purity reagents) .
Advanced: What computational strategies predict this compound’s pharmacokinetics?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and CYP450 interactions .
- Molecular docking : Simulate binding to EGFR or PARP targets with AutoDock Vina (PDB ID: 7SH) .
- MD simulations : Analyze stability in aqueous environments (GROMACS) to assess solubility .
Advanced: How to identify biological targets for therapeutic development?
Methodological Answer:
- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Transcriptomics : Treat HCT-116 cells and analyze RNA-seq data for pathway enrichment (e.g., apoptosis or DNA repair) .
- Kinase profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
